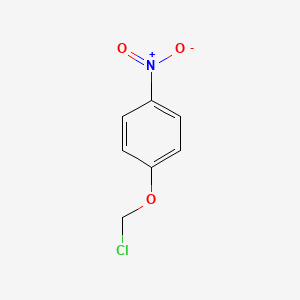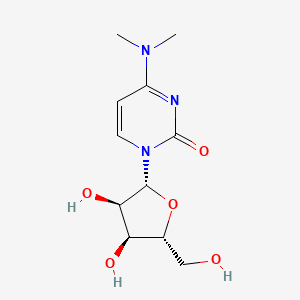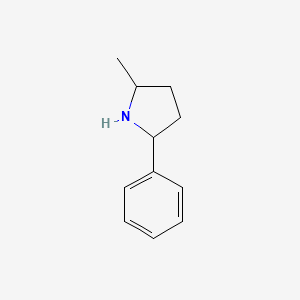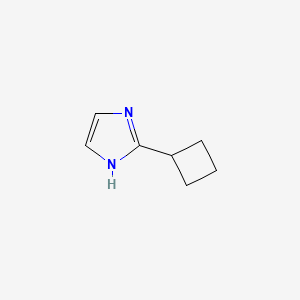
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine
Overview
Description
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: is a synthetic organic compound characterized by its pyrimidine core substituted with a piperazine ring and dimethylamine group
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases (cdks) 4 and 6 , which play crucial roles in cell cycle regulation.
Mode of Action
If it indeed targets CDKs 4 and 6 like its analogues , it may inhibit these kinases, thereby halting cell cycle progression and potentially inducing cell death.
Biochemical Pathways
If it acts on cdks 4 and 6, it would impact the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
If it inhibits CDKs 4 and 6, it could potentially halt cell cycle progression and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Step 1: The pyrimidine core is functionalized by introducing a piperazine ring through nucleophilic substitution reactions.
Step 2: The dimethylamine group is introduced via reductive amination or direct alkylation using dimethylamine and appropriate catalysts.
Reaction Conditions: Common solvents include ethanol or methanol, with reactions often conducted under reflux conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation steps.
Industrial Production Methods:
Batch Processing: Involves sequential addition of reagents with intermediate purification steps.
Continuous Flow Synthesis: Utilizes automated systems for the continuous addition of reagents and removal of by-products, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.
Reduction: Reduction reactions may target the pyrimidine core or the dimethylamine group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the pyrimidine or piperazine rings.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.
Biological Probes: Used in research to study receptor-ligand interactions and enzyme activities.
Industry:
Material Science: Utilized in the development of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
N,N-dimethyl-4-(piperidin-1-yl)pyrimidin-2-amine: Similar structure but with a piperidine ring instead of piperazine.
N,N-dimethyl-4-(morpholin-1-yl)pyrimidin-2-amine: Contains a morpholine ring, offering different pharmacological properties.
N,N-dimethyl-4-(pyrrolidin-1-yl)pyrimidin-2-amine: Features a pyrrolidine ring, affecting its chemical reactivity and biological activity.
Uniqueness:
Piperazine Ring: Provides unique binding properties and biological activity compared to other heterocyclic rings.
Dimethylamine Group: Enhances lipophilicity and membrane permeability, potentially improving bioavailability.
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine highlights its significance in various fields of research and industry, emphasizing its unique chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERFXPZIOTLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777807-92-8 | |
| Record name | N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)




